Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Descripción general

Descripción

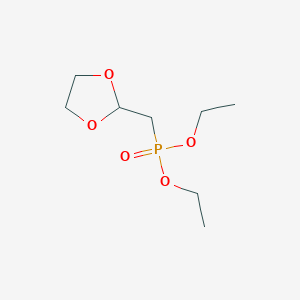

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the dioxolane ring imparts unique chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable dioxolane derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester.

Reaction of Diethyl Phosphite with Dioxolane Derivative:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved through optimization of reaction conditions and the use of high-purity starting materials.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.

Common Reagents and Conditions

-

Oxidation

Reagents: Hydrogen peroxide, sodium periodate

Conditions: Aqueous or organic solvent, mild temperature (25-50°C)

Products: Phosphonic acid derivatives

-

Reduction

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-25°C)

Products: Phosphine derivatives

-

Substitution

Reagents: Alkyl halides, nucleophiles (e.g., amines, thiols)

Conditions: Organic solvent (e.g., dichloromethane), room temperature

Products: Substituted phosphonate esters

Aplicaciones Científicas De Investigación

Structural Characteristics

- IUPAC Name : 2-(diethoxyphosphorylmethyl)-1,3-dioxolane

- Molecular Formula : CHOP

- Molecular Weight : 224.19 g/mol

- CAS Number : 17053-09-7

Organic Synthesis

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is extensively utilized as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical transformations such as:

- Oxidation : Converting the phosphonate group into phosphonic acid derivatives.

- Reduction : Transforming the phosphonate ester into phosphine derivatives.

- Substitution Reactions : Facilitating nucleophilic substitutions that yield new carbon-phosphorus bonds.

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials such as:

- Flame Retardants : Enhancing fire resistance in polymers.

- Plasticizers : Improving flexibility and durability in plastics.

Biological Studies

The compound has garnered attention for its biological activities, particularly as a probe in enzyme inhibition studies. Its phosphonate group can mimic natural substrates, leading to competitive inhibition of specific enzymes. This property is crucial in:

- Medicinal Chemistry : Investigating its potential as a drug candidate against viral infections and cancer.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

- Medicinal Chemistry Applications :

- Organic Synthesis Innovations :

- Biochemical Pathway Investigations :

Mecanismo De Acción

The mechanism of action of diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the natural substrates of enzymes, leading to competitive inhibition. Additionally, the dioxolane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be compared with other phosphonate esters and dioxolane derivatives:

Diethyl Phosphite: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.

Dimethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: Similar structure but with methyl groups instead of ethyl groups, which can affect solubility and reactivity.

Ethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: Contains a single ethyl group, leading to different steric and electronic properties.

The uniqueness of this compound lies in its combination of the dioxolane ring and the diethyl phosphonate group, providing a balance of reactivity and stability that is advantageous in various chemical transformations.

Actividad Biológica

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group attached to a dioxolane ring, which imparts unique chemical properties beneficial for various applications. The compound's structure can be represented as follows:

This structure enables the compound to act as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The phosphonate group can mimic natural substrates, leading to competitive inhibition of enzymes. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes.

- Binding Affinity : The dioxolane ring enhances the binding affinity and specificity of the compound toward hydrophobic pockets in proteins, facilitating its role as a biochemical probe.

1. Medicinal Chemistry

This compound has been explored for its potential as a drug candidate. Research indicates that it may possess antiviral and anticancer properties. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against certain cancer cell lines while maintaining low toxicity towards normal cells .

2. Organic Synthesis

The compound serves as a building block for synthesizing various organic molecules. Its reactivity allows it to participate in multiple chemical reactions, such as oxidation and substitution, making it valuable in developing new pharmaceuticals and agrochemicals .

3. Biological Studies

Research has utilized this compound in studying biochemical pathways and enzyme mechanisms. It has been employed as a probe to investigate the roles of specific enzymes in metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other phosphonate esters:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Diethyl Phosphite | Lacks dioxolane ring | Less versatile in synthesis |

| Dimethyl ((1,3-dioxolan-2-yl)methyl)phosphonate | Methyl groups instead of ethyl | Affects solubility and reactivity |

| Ethyl ((1,3-dioxolan-2-yl)methyl)phosphonate | Single ethyl group | Different steric properties |

The combination of the dioxolane ring and diethyl phosphonate group provides a balance of reactivity and stability that is advantageous for various chemical transformations.

Propiedades

IUPAC Name |

2-(diethoxyphosphorylmethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSAUZCHJFPHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1OCCO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516774 | |

| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17053-09-7 | |

| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.